4-Tetrazol-1-yl-phenol
Overview
Description
4-Tetrazol-1-yl-phenol is a biochemical used for proteomics research . It has a molecular formula of C7H6N4O and a molecular weight of 162.148 .
Molecular Structure Analysis
The molecular structure of 4-Tetrazol-1-yl-phenol consists of a five-membered ring containing a carbon atom and four nitrogen atoms . The InChI code isInChI=1S/C7H6N4O/c12-7-3-1-6 (2-4-7)11-5-8-9-10-11/h1-5,12H
. Physical And Chemical Properties Analysis
4-Tetrazol-1-yl-phenol has a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 162.05416083 g/mol . The topological polar surface area is 63.8 Ų .Scientific Research Applications
Tetrazoles are a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful in many fields such as medicine, agriculture, material science, etc . Here are some general applications of tetrazole compounds:
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Medicine
- Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
- They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
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Agriculture
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Material Science
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Biochemistry
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Pharmacology
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Other Aspects
properties
IUPAC Name |
4-(tetrazol-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKWXIVFCNRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337472 | |
Record name | 4-Tetrazol-1-yl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetrazol-1-yl-phenol | |
CAS RN |
64001-11-2 | |
Record name | 4-Tetrazol-1-yl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxyphenyl)-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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